(2-((Tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
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Overview
Description
The compound (2-((Tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a complex organic molecule featuring a combination of heterocyclic structures and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrothiophene, pyridine, and trifluoromethylphenylpiperazine.
Stepwise Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scale-Up: Adapting the reaction conditions for large-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene moiety.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the tetrahydrothiophene moiety.
Reduction: Conversion of the methanone group to a hydroxyl group.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: Potential use in the development of advanced materials due to its unique structural properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Its structure allows for potential binding to various biological receptors, influencing cellular pathways.
Medicine
Diagnostics: Use in imaging techniques due to its ability to interact with biological molecules.
Industry
Agrochemicals: Possible use in developing new pesticides or herbicides.
Polymers: Incorporation into polymer structures to enhance properties like durability or flexibility.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability. The piperazine moiety can interact with neurotransmitter receptors, while the pyridine and tetrahydrothiophene groups contribute to its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- (2-((Tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
- (2-((Tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)(4-(3-methylphenyl)piperazin-1-yl)methanone
Uniqueness
- Trifluoromethyl Group : The presence of the trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability compared to similar compounds.
- Biological Activity : The specific combination of functional groups in this compound may result in unique biological activities, making it a valuable candidate for further research.
(2-((Tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-(thiolan-3-yloxy)pyridin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2S/c22-21(23,24)15-3-1-4-16(13-15)26-8-10-27(11-9-26)20(28)18-5-2-7-25-19(18)29-17-6-12-30-14-17/h1-5,7,13,17H,6,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUQZBOJMCIYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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